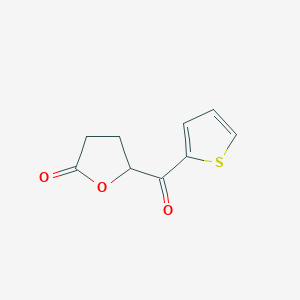

5-(Thiophene-2-carbonyl)oxolan-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(Thiophene-2-carbonyl)oxolan-2-one, also known as 2-Oxo-1,3-dioxolane-5-thiocarboxylic acid, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains both sulfur and oxygen atoms in its molecular structure.

科学的研究の応用

Thiyl Radicals in Organic Synthesis

The study by Dénès et al. (2014) provides insight into the role of thiyl radicals in organic synthesis, particularly in the formation of complex structures like 1,2-dioxolanes through radical reactions. The research elaborates on the selective addition of thiyl radicals to conjugated dienes and the stereoselective cyclization processes, which are crucial for synthesizing structurally complex endoperoxides with potential antimalarial activity (Dénès, Pichowicz, Povie, & Renaud, 2014).

Green Chemistry Approaches

Yadav and Yadav (2015) reported a visible-light-induced synthesis of 5-aryl-2-imino-1,3-oxathiolanes from styrenes, showcasing an environmentally friendly methodology. This protocol highlights the formation of C–S bonds followed by intramolecular C–O heterocyclization, using air and visible light as green reagents, underscoring the application of thiophene derivatives in sustainable chemical processes (Yadav & Yadav, 2015).

Synthesis and Structural Characterization

Dai, Day, and Noftle (2003) focused on the synthesis and structural characterization of thiophene imides, exploring the effects of carbonyl group orientation on the acidity and polymerization potential of these compounds. This research contributes to a better understanding of the structural properties of thiophene derivatives, which is essential for designing materials with specific electronic and optical properties (Dai, Day, & Noftle, 2003).

Novel Reagents and Polymer Synthesis

The work by Ramage et al. (1984) on the application of 1-oxo-1-chlorophospholane as a novel reagent for peptide bond formation illustrates the utility of thiophene derivatives in facilitating complex biochemical reactions, thereby expanding the toolkit for peptide synthesis (Ramage, Ashton, Hopton, & Parrott, 1984).

Electrochromic Polymers and Organic Electronics

The development of high-contrast electrochromic polymers based on alkyl-derivatized poly(3,4-ethylenedioxythiophenes) by Sankaran and Reynolds (1997) showcases the application of thiophene derivatives in creating advanced materials for organic electronics. These polymers exhibit significant changes in coloration and transparency upon electrical stimulation, demonstrating the potential of thiophene-based materials in smart window technologies and electronic displays (Sankaran & Reynolds, 1997).

特性

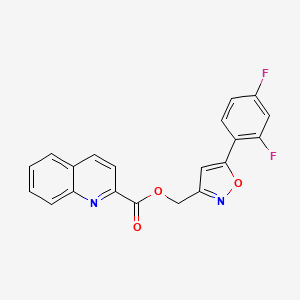

IUPAC Name |

5-(thiophene-2-carbonyl)oxolan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3S/c10-8-4-3-6(12-8)9(11)7-2-1-5-13-7/h1-2,5-6H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAACCVKWVSDZDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1C(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2973129.png)

![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2973130.png)

![8-(2-Chlorobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2973132.png)

![[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2973139.png)

![5-((3-Fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2973140.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B2973141.png)

![N-(3-Ethoxy-5-oxaspiro[3.4]octan-1-yl)prop-2-enamide](/img/structure/B2973142.png)

![(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2973146.png)